Enrofloxacin

Vue d'ensemble

Description

L’enrofloxacine est un agent antibactérien synthétique appartenant à la classe des fluoroquinolones. Elle est principalement utilisée en médecine vétérinaire pour traiter les infections bactériennes chez les animaux. L’enrofloxacine est connue pour son activité à large spectre contre les bactéries Gram-négatives et Gram-positives, ce qui en fait un outil précieux pour lutter contre diverses infections .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’enrofloxacine est synthétisée par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :

Formation du noyau quinolonique : Le processus commence par la formation de la structure du noyau quinolonique, qui est obtenue par cyclisation de précurseurs appropriés.

Introduction du groupe fluoro : Un atome de fluor est introduit dans le noyau quinolonique pour améliorer l’activité antibactérienne.

Addition du cycle pipérazine : Le cycle pipérazine est attaché au noyau quinolonique pour améliorer les propriétés pharmacocinétiques du composé.

Modifications finales : Des modifications chimiques supplémentaires sont apportées pour optimiser l’efficacité et la stabilité du composé

Méthodes de Production Industrielle : La production industrielle d’enrofloxacine implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Préparation des intermédiaires : Des intermédiaires clés sont synthétisés et purifiés.

Assemblage du produit final : Les intermédiaires sont combinés dans des conditions contrôlées pour former l’enrofloxacine.

Purification et formulation : Le produit final est purifié et formulé dans différentes formes galéniques, telles que des solutions injectables et des comprimés oraux.

Analyse Des Réactions Chimiques

Types de Réactions : L’enrofloxacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’enrofloxacine peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier le noyau quinolonique, affectant l’activité antibactérienne du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’enrofloxacine, modifiant ses propriétés

Réactifs et Conditions Courants :

Agents oxydants : Le peroxyde d’hydrogène et le permanganate de potassium sont des agents oxydants couramment utilisés.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés pour les réactions de réduction.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de l’enrofloxacine avec une activité antibactérienne et des propriétés pharmacocinétiques modifiées .

4. Applications de la Recherche Scientifique

L’enrofloxacine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : L’enrofloxacine est utilisée comme composé modèle dans des études de synthèse et de réactivité des fluoroquinolones.

Biologie : Elle est utilisée dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Médecine : L’enrofloxacine est étudiée pour son utilisation potentielle dans le traitement des infections bactériennes chez les animaux et sa pharmacocinétique dans différentes espèces.

Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques vétérinaires et comme étalon de référence dans les laboratoires de contrôle qualité .

Applications De Recherche Scientifique

Veterinary Medicine

1.1. Common Applications in Domestic Animals

Enrofloxacin is widely prescribed for treating bacterial infections in dogs and cats. The most common conditions treated include:

- Skin Infections : Effective against Staphylococcus intermedius and other bacteria causing pyoderma.

- Urinary Tract Infections : Demonstrated efficacy in treating infections caused by Escherichia coli, with recovery rates reaching 88.6% in treated dogs .

- Respiratory Infections : Used for pneumonia and other respiratory diseases associated with susceptible bacteria .

1.2. Efficacy in Farm Animals

This compound has significant applications in livestock, particularly in cattle and poultry:

- Cattle : Effective against mastitis, respiratory diseases, and gastrointestinal infections. For instance, it has been shown to effectively treat Mannheimia haemolytica infections in bovine respiratory disease at doses of 7.5 mg/kg .

- Poultry : Administered to treat salmonellosis and colibacteriosis. Studies indicate that this compound is more effective than other antibiotics like florfenicol for treating mixed infections in turkeys .

Pharmacodynamics and Administration

This compound exhibits high bioavailability and is typically administered orally or via injection. The pharmacokinetics vary by species:

- Dogs and Cats : The standard dosage ranges from 5 to 20 mg/kg depending on the severity of the infection .

- Cattle : Doses can vary significantly based on the type of infection; for mastitis treatment, higher doses have been utilized effectively .

3.1. Study on Efficacy Against Specific Pathogens

A study demonstrated that this compound effectively treated Pseudomonas aeruginosa infections in fish at doses of 10 to 20 mg/kg when incorporated into medicated feed . This highlights its versatility beyond traditional veterinary applications.

3.2. Resistance Patterns

Research indicates that while this compound is effective, its use can lead to increased antibiotic resistance if not managed properly. A study on broiler chickens showed that this compound application affected the gut microbiota diversity and increased the prevalence of antibiotic resistance genes . This underscores the importance of judicious use in veterinary settings.

Comparative Efficacy Table

| Animal Type | Common Conditions Treated | Typical Dosage | Recovery Rates |

|---|---|---|---|

| Dogs | Skin infections, UTIs | 5-20 mg/kg | Up to 88.6% |

| Cats | Conjunctivitis, skin infections | 5 mg/kg | 92% recovery |

| Cattle | Mastitis, respiratory infections | 7.5 mg/kg | 65% recovery (with ceftiofur) |

| Poultry | Salmonellosis, colibacteriosis | 10 mg/kg (in water) | Effective against mixed infections |

Mécanisme D'action

L’enrofloxacine exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l’ADN. En se liant à ces enzymes, l’enrofloxacine empêche le superenroulement et la réplication de l’ADN bactérien, ce qui entraîne la mort cellulaire. L’activité bactéricide du composé est dépendante de la concentration, des concentrations plus élevées entraînant une mort cellulaire bactérienne plus rapide .

Comparaison Avec Des Composés Similaires

L’enrofloxacine fait partie de la classe des fluoroquinolones, qui comprend d’autres composés tels que la ciprofloxacine, la norfloxacine et l’ofloxacine. Par rapport à ces composés similaires, l’enrofloxacine est unique dans ses applications vétérinaires et ses propriétés pharmacocinétiques spécifiques chez les animaux. Alors que la ciprofloxacine est un métabolite majeur de l’enrofloxacine et est utilisée en médecine humaine, l’enrofloxacine est spécifiquement formulée pour une utilisation vétérinaire .

Composés Similaires :

- Ciprofloxacine

- Norfloxacine

- Ofloxacine

- Lévofloxacine

- Moxifloxacine

L’enrofloxacine se distingue par sa grande efficacité contre un large éventail de pathogènes bactériens et son utilisation sur mesure en médecine vétérinaire .

Activité Biologique

Enrofloxacin is a fluoroquinolone antibiotic widely used in veterinary medicine, particularly for treating bacterial infections in animals. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and resistance development based on diverse research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication and transcription.

- Topoisomerase IV : Separates intertwined DNA molecules during cell division.

This compound binds non-covalently to the DNA-topoisomerase complex, causing conformational changes that inhibit DNA replication. At low concentrations, it can induce a bacteriostatic effect by triggering the SOS response in bacteria, while higher concentrations lead to bactericidal effects by fragmenting bacterial chromosomes .

Pharmacokinetics

The pharmacokinetics of this compound varies across species but generally shows high tissue distribution. Key parameters include:

- Volume of Distribution : Typically greater than 1, indicating extensive tissue penetration.

- Protein Binding : this compound exhibits high protein binding rates, affecting its bioavailability and distribution in tissues .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | > 1 |

| Protein Binding | High |

| Half-life | Varies by species |

Clinical Efficacy

This compound has demonstrated effectiveness against a range of pathogens in various animal species. Some notable findings include:

- Salmonella in Chickens : Treatment with 100 mg/kg body weight effectively eradicated Salmonella Typhimurium while minimizing resistance selection .

- Bacterial Infections in Cattle : Administering 7.5 mg/kg subcutaneously showed efficacy against Mannheimia haemolytica, a common pathogen in bovine respiratory disease .

- Skin Infections in Dogs : A dosage of 5 mg/kg was effective for treating pyoderma caused by Staphylococcus intermedius .

Case Study: Treatment of Salmonella in Chickens

In a controlled study, three treatment groups were evaluated for their response to this compound:

- Group A : 100 mg/kg - Complete eradication of Salmonella.

- Group B : PK/PD designed dosage (4 mg/kg) - Initial reduction but persistence post-treatment.

- Group C : 0.1 mg/kg - Ineffective at eliminating Salmonella .

Resistance Development

While this compound is effective, its use has raised concerns regarding antibiotic resistance. Studies indicate that:

- High doses can select for resistant coliforms (4.0–60.8%) following treatment cessation .

- Continuous monitoring is essential to mitigate the risk of developing resistant strains.

Metabolism and Excretion

This compound is metabolized primarily to ciprofloxacin in most animal species, with various metabolites being inactive. The metabolism involves processes such as N-dealkylation and glucuronide conjugation .

Table 2: Metabolites of this compound

| Metabolite | Activity |

|---|---|

| Ciprofloxacin | Active |

| Other metabolites | Inactive |

Propriétés

IUPAC Name |

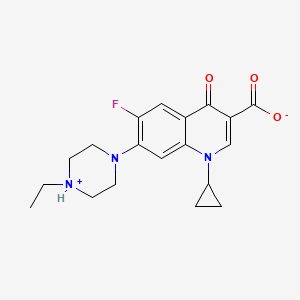

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045619 | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7 | |

| Record name | SID855596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

93106-60-6 | |

| Record name | Enrofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93106-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enrofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enrofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 - 221 °C | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Enrofloxacin exert its antibacterial effect?

A1: this compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death. [, ]

Q2: What is the molecular structure of this compound?

A2: this compound's molecular formula is C19H22FN3O3. Its molecular weight is 359.4 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, research papers commonly utilize High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection to analyze this compound concentrations. [, ]

Q4: Has this compound been incorporated into delivery systems for localized treatment?

A4: Yes, research has investigated the incorporation of this compound into polymethylmethacrylate (PMMA) and calcium sulfate beads for sustained drug release in local infections. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is primarily metabolized in the liver to ciprofloxacin, its major active metabolite. [, , ]

Q6: How does the route of administration affect this compound pharmacokinetics?

A6: Studies in pigs show that the intramuscular administration of this compound results in a longer elimination half-life compared to intravenous administration. []

Q7: Does the presence of other drugs affect this compound pharmacokinetics?

A7: Yes, research indicates potential drug interactions. For instance, co-administration of diclofenac sodium with this compound in cows alters the pharmacokinetics of this compound, leading to a longer elimination half-life but lower overall drug exposure. []

Q8: Does water hardness impact this compound bioavailability in poultry?

A8: Yes, studies show that the bioavailability of orally administered this compound in broilers decreases with increasing water hardness, potentially due to the formation of coordination complexes with calcium and magnesium ions, which may affect drug absorption. []

Q9: What is the impact of infection on this compound pharmacokinetics?

A9: Pharmacokinetic studies in broilers infected with Escherichia coli reveal altered drug disposition compared to healthy birds, with lower plasma this compound concentrations observed in infected birds. []

Q10: What is the efficacy of this compound against Ornithobacterium rhinotracheale infections in turkeys?

A10: Research demonstrates that this compound administered through drinking water effectively reduces clinical signs and bacterial load in turkeys experimentally infected with Ornithobacterium rhinotracheale, even in the presence of a pre-existing avian pneumovirus infection. []

Q11: Are there concerns regarding this compound resistance in bacteria?

A12: Yes, the emergence of fluoroquinolone-resistant bacteria, including Campylobacter species, has been a concern. []

Q12: How does the administration of this compound to livestock potentially contribute to bacterial resistance?

A13: Studies examining the impact of different this compound formulations (meal, pellets, granulate) in pigs revealed that while all forms led to detectable drug residues in the environment and a development of low-level resistance in E. coli, the pellet form showed a faster resistance development. []

Q13: Are there any toxicological concerns regarding this compound use in animals?

A14: Studies have explored potential adverse effects of this compound. In one study, high-dose this compound administration in a cat was linked to retinal degeneration. [] Another study showed that this compound residues in soil could negatively impact soil microbial communities and processes, depending on the concentration and exposure time. [, ]

Q14: How are this compound residues detected in animal products?

A15: Researchers commonly employ HPLC methods coupled with various detection techniques, such as UV or fluorescence detection, to quantify this compound and ciprofloxacin residues in tissues and eggs. [, ] Mass spectrometry (LC-MS) methods are also being utilized for their higher sensitivity and selectivity in residue analysis. []

Q15: What is the environmental fate of this compound?

A16: Research suggests that this compound can persist in the environment, particularly in soil, where its residues can affect microbial communities and activity. [] Further research is needed to fully understand the long-term ecological consequences of this compound use and its potential for bioaccumulation.

Q16: Are there alternatives to this compound for treating bacterial infections?

A17: Research explored the use of probiotics as an alternative to this compound in poultry, particularly for controlling Salmonella infections. [] Results suggest that probiotics could be a promising alternative, potentially mitigating the risks associated with antibiotic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.